Dideschloro Florfenicol-d3
Description
Development of Non-Targeted Screening Methods for Unknown Metabolites and Contaminants
Non-targeted screening (NTS) is a powerful approach for identifying a wide range of chemicals in complex samples without pre-selecting analytes. The integration of isotopically labeled standards, such as Dideschloro Florfenicol-d3 (B3026104), can significantly enhance the reliability and scope of these methods.
Integration of Dideschloro Florfenicol-d3 in Non-Targeted Analytical Workflows
Future research will focus on the strategic integration of this compound into NTS workflows for environmental and biological matrices. Its primary role is as an internal standard to improve the accuracy and precision of analytical measurements. lcms.czclearsynth.com The use of a deuterated standard, which is chemically identical to the non-labeled analyte, allows for the correction of matrix effects and variations in instrument response. lcms.czresearchgate.net
A key application lies in "suspect screening" and "non-targeted" analysis of samples where florfenicol (B1672845) has been used. By spiking samples with this compound, researchers can more confidently identify the presence of its non-labeled counterpart, Dideschloro Florfenicol, a known degradation product formed through dechlorination. ijah.in The distinct mass shift of the deuterated standard aids in its unambiguous identification within complex chromatograms.
Table 1: Proposed Integration of this compound in Non-Targeted Screening
| Workflow Step | Role of this compound | Expected Outcome |
| Sample Preparation | Addition as a surrogate standard before extraction. | Correction for analyte losses during sample processing. |
| LC-HRMS Analysis | Co-elution with native Dideschloro Florfenicol. | Accurate retention time marker and confirmation of chromatographic performance. |
| Data Processing | Use for signal normalization and quality control. | Improved quantitative accuracy and reduction of false negatives/positives. |
| Compound Identification | Comparison of fragmentation patterns with the native compound. | Increased confidence in the identification of Dideschloro Florfenicol. |
Application of Advanced Chemometrics and Data Processing
The vast datasets generated by high-resolution mass spectrometry (HRMS) in non-targeted screening necessitate the use of advanced chemometric and data processing tools. Future methodologies will leverage these tools to more effectively utilize the information provided by this compound. Isotopic labeling-assisted metabolomics, for instance, employs specific data processing strategies to recognize true metabolite-derived features in complex LC-MS data. researchgate.net
By using this compound, researchers can apply algorithms that specifically search for the mass difference between the labeled and unlabeled compound, facilitating the automated detection of Dideschloro Florfenicol in large datasets. Furthermore, chemometric approaches can be developed to model the behavior of the deuterated standard across different sample matrices, leading to more robust and universally applicable analytical methods.
Refinement of Degradation Pathway Elucidation
Understanding the complete degradation pathway of florfenicol is essential for assessing its environmental impact. Dideschloro Florfenicol is a known step in this pathway, and studying its further transformation is a key research area.
In-depth Mechanistic Studies of Biotic and Abiotic Transformations
While dechlorination is a known transformation pathway for florfenicol leading to Dideschloro Florfenicol, the subsequent fate of this product is less understood. ijah.in Future research should focus on in-depth mechanistic studies of both biotic (microbial) and abiotic (e.g., photolysis, hydrolysis) transformations of Dideschloro Florfenicol.
The use of this compound in controlled laboratory experiments can provide valuable insights into these mechanisms. For example, by incubating this compound with specific microbial cultures or under defined abiotic conditions, researchers can track the formation of subsequent deuterated transformation products. This approach helps to distinguish the metabolites of Dideschloro Florfenicol from the complex background matrix.
Identification of Novel Transformation Products
A primary goal of refining degradation pathway elucidation is the identification of novel transformation products (TPs) of Dideschloro Florfenicol. The transformation of antibiotics can sometimes lead to products with similar or even enhanced biological activity. oaepublish.com
By employing HRMS-based non-targeted screening in degradation studies with this compound, researchers can search for new deuterated molecules. The characteristic isotopic pattern of the deuterated compound will serve as a filter to pinpoint potential novel TPs. Subsequent structure elucidation of these identified products will be crucial for a complete risk assessment of florfenicol in the environment.
Table 2: Potential Further Transformation Reactions of Dideschloro Florfenicol
| Transformation Type | Potential Reaction | Expected Product Characteristics |
| Biotic | Hydroxylation | Addition of one or more hydroxyl groups. |
| Amide Hydrolysis | Cleavage of the amide bond. | |
| Defluorination | Removal of the fluorine atom. | |
| Abiotic | Photodegradation | Breakdown of the molecule by light. |
| Oxidation | Reaction with reactive oxygen species. |
Advanced Spectroscopic Characterization Beyond Routine Identification
Beyond simple identification and quantification, a deeper understanding of the physicochemical properties of this compound is necessary. Advanced spectroscopic techniques can provide this detailed characterization.
Isotopically labeled compounds are invaluable in spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govsimsonpharma.com While MS is routinely used for detection, advanced MS techniques can provide detailed structural information. High-resolution tandem mass spectrometry (MS/MS) of this compound can be used to map its fragmentation pathways, which can then be compared to the non-labeled analog to understand the influence of deuteration on fragmentation.
NMR spectroscopy offers a powerful tool for the structural elucidation of molecules in solution. nih.gov While challenging due to the quantities of material required, obtaining detailed ¹H and ¹³C NMR data for this compound would provide unambiguous confirmation of its structure. Furthermore, specialized NMR techniques, such as those utilizing the deuterium (B1214612) signal itself, could offer unique insights into the molecular dynamics and interactions of the compound. isotope.com The use of deuterated solvents in NMR can simplify spectra, and understanding the behavior of deuterated analytes is crucial for correct spectral interpretation. wiley.com
Detailed Structural Elucidation of Complex Intermediates
The transformation of florfenicol in biological and environmental systems results in a variety of intermediate compounds, including dideschloro florfenicol. ijah.in Accurately identifying these transient and often complex structures is paramount for understanding the full degradation pathway. Emerging methodologies in this area are centered on the synergistic use of high-resolution mass spectrometry and computational chemistry.
High-resolution mass spectrometry (HRMS), particularly techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and electrospray ionization time-of-flight mass spectrometry (ESI-TOF), is indispensable for this work. nih.govacs.org These methods provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown intermediates. nih.gov Through controlled fragmentation (tandem MS or MSn), researchers can generate specific ion patterns that offer clues to the molecule's structure. nih.govacs.org By comparing the fragmentation of the unknown intermediate with that of a known standard, such as a synthesized Dideschloro Florfenicol reference, structural hypotheses can be confirmed.
Complementing this experimental approach, Density Functional Theory (DFT) has emerged as a powerful computational tool. nih.govmdpi.com DFT calculations allow researchers to model the geometries, energies, and stabilities of proposed intermediate structures. mdpi.comresearcher.liferesearchgate.net By calculating the most energetically favorable degradation pathways, DFT can predict the most likely intermediates, guiding the search and interpretation of experimental mass spectrometry data. nih.gov This combined experimental and theoretical approach provides a robust framework for the definitive structural elucidation of complex intermediates formed during florfenicol degradation.
| Technique | Application in Structural Elucidation | Key Advantages |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements to determine elemental composition of intermediates. | High sensitivity and specificity; allows for empirical formula determination. |
| Tandem Mass Spectrometry (MS/MS) | Generates characteristic fragmentation patterns to deduce molecular structure. | Provides structural information and allows for confirmation against reference standards. |
| Density Functional Theory (DFT) | Calculates the stability and energetic favorability of proposed intermediate structures and reaction pathways. | Predictive power; corroborates experimental findings and helps rationalize reaction mechanisms. |
Interdisciplinary Research Bridging Analytical Chemistry, Environmental Science, and Veterinary Sciences
The study of this compound and related compounds is inherently interdisciplinary. It forms a crucial link between the precise measurements of analytical chemistry, the ecological impact assessments of environmental science, and the practical applications in veterinary medicine. This convergence of expertise is essential for a holistic understanding of the lifecycle and impact of veterinary antibiotics.
Contribution to a More Sustainable and Safer Food System
The use of florfenicol in livestock and aquaculture necessitates rigorous monitoring to prevent harmful residues from entering the human food supply. frontiersin.orgnih.gov Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for the parent drug and its key metabolites in animal-derived food products like meat, milk, and fish. mdpi.comresearchgate.net
Achieving the required sensitivity and accuracy for this monitoring relies on advanced analytical methods, predominantly LC-MS/MS. nih.govnih.govnih.gov In these analyses, isotopically labeled internal standards are critical for accurate quantification. This compound, as a stable isotope-labeled version of a florfenicol intermediate, is an ideal tool for this purpose. It behaves almost identically to the non-labeled target analyte during sample extraction, cleanup, and ionization, but is distinguishable by its mass. nih.gov This allows it to correct for variations in sample processing and matrix effects, ensuring that the calculated residue levels are highly accurate. rsc.org
By providing the precise analytical standards needed for regulatory testing, research into compounds like this compound directly contributes to:
Ensuring Compliance: Enabling producers and regulators to verify that florfenicol residues in food products are below legally mandated MRLs. mdpi.com
Protecting Consumers: Minimizing consumer exposure to antibiotic residues, which can have potential health consequences. frontiersin.org
Supporting Global Trade: Harmonizing testing standards, which is essential for the international trade of food products.
This analytical rigor is a cornerstone of a sustainable and safe food system, building confidence among consumers and regulatory agencies.
Informing Environmental Remediation Strategies for Antibiotic Contaminants
The widespread use of florfenicol can lead to its release into the environment through animal waste, posing risks to aquatic and terrestrial ecosystems. ijah.in Understanding how florfenicol degrades is essential for developing effective strategies to remove it from soil and water.
Studies on the degradation pathways of florfenicol have identified dechlorination—the process that leads to intermediates like dideschloro florfenicol—as a key step. ijah.innih.gov Research has shown that materials such as zero-valent iron (Fe⁰) composites can effectively promote this dechlorination and subsequent degradation of the antibiotic. nih.gov
By elucidating these specific chemical steps, research informs the design of targeted remediation technologies. For example:
Reaction-Specific Materials: Knowing that dechlorination is a critical step allows scientists to develop and optimize materials (e.g., nitrogen-doped biochar supported Fe/Cu) that are specifically engineered to catalyze this reaction. nih.gov
Process Optimization: Understanding the kinetics of each degradation step helps in optimizing the conditions (e.g., pH, catalyst concentration) for advanced oxidation processes or other treatment technologies to ensure complete removal of the antibiotic and its byproducts. nih.gov
Therefore, the fundamental study of florfenicol's intermediates provides the chemical intelligence needed to build more efficient and effective environmental remediation solutions, mitigating the ecological impact of veterinary antibiotics.
Properties
Molecular Formula |
C₁₂H₁₃D₃FNO₄S |
|---|---|
Molecular Weight |
292.34 |
Synonyms |
[R-(R*,S*)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3; Dideschlorflorfenicol; |
Origin of Product |
United States |
Contextualization Within Florfenicol Metabolite and Degradation Product Research
The veterinary antibiotic florfenicol (B1672845) is subject to extensive metabolism in animals and degradation in the environment, leading to the formation of various transformation products (TPs). iaea.orgijah.in Research into these metabolites and degradation products is crucial for understanding the environmental fate and potential residues of the parent drug in food products. Florfenicol can undergo several degradation pathways, including amide hydrolysis, dechlorination, defluorination, and reduction. iaea.orgijah.in
Studies have identified numerous degradation products in environmental matrices like soil and water. iaea.org For instance, florfenicol amine is a major metabolite formed through the hydrolysis of the amide bond. nih.govresearchgate.net The complexity of these degradation pathways and the multitude of potential products necessitate robust analytical methods to identify and quantify them accurately. Stable-isotope assisted nontarget screening is a powerful technique used to discover these transformation products in complex samples like soil. iaea.org In this context, Dideschloro Florfenicol-d3 (B3026104) serves as an invaluable tool, acting as an internal standard to ensure the reliability of data generated in studies monitoring florfenicol and its related compounds.
Table 1: Key Degradation Pathways of Florfenicol
| Degradation Pathway | Description |
|---|---|
| Amide Hydrolysis | Cleavage of the amide bond, often leading to the formation of florfenicol amine. ijah.innih.gov |
| Dechlorination | Removal of one or both chlorine atoms from the molecule. ijah.in |
| Defluorination | Removal of the fluorine atom. iaea.orgijah.in |
| Hydroxylation | Addition of a hydroxyl group. ijah.in |
Significance of Deuterated Analogs As Stable Isotope Internal Standards in Analytical Science
In analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS), an internal standard is essential for achieving precision and accuracy. clearsynth.comaptochem.com A stable isotope-labeled (SIL) internal standard, such as a deuterated analog, is considered the gold standard. scispace.com Dideschloro Florfenicol-d3 (B3026104) exemplifies the utility of such standards.
The key advantage of a deuterated internal standard is that it shares nearly identical physicochemical properties with the non-labeled analyte of interest. aptochem.com This means it behaves similarly during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer. aptochem.comscispace.com However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be separately detected by the MS instrument. aptochem.com
This co-eluting, yet mass-distinguishable, nature allows the deuterated standard to effectively compensate for variations and errors that can occur during the analytical process. texilajournal.com These include loss of analyte during sample preparation and fluctuations in instrument signal, often caused by "matrix effects" where other components in a complex sample interfere with the ionization of the target analyte. clearsynth.comtexilajournal.com By comparing the signal of the analyte to the known concentration of the co-analyzed internal standard, researchers can perform highly accurate quantification. clearsynth.com The use of deuterated standards is a cornerstone of robust method development and validation in fields ranging from pharmaceutical analysis to environmental monitoring. clearsynth.com
Table 2: Advantages of Deuterated Internal Standards in Analytical Chemistry
| Advantage | Description |
|---|---|
| Improved Accuracy & Precision | Corrects for variability in sample preparation, injection volume, and instrument response. clearsynth.comtexilajournal.com |
| Compensation for Matrix Effects | Mitigates the suppression or enhancement of the analyte's signal caused by interfering compounds in the sample matrix. clearsynth.com |
| Enhanced Method Robustness | Leads to more reliable and reproducible results, which is critical for method validation according to international guidelines. aptochem.comtexilajournal.com |
| Accurate Quantification | Enables precise determination of an analyte's concentration by comparing its instrumental response to that of the known amount of the standard. clearsynth.com |
Role As a Reference Standard and Certified Reference Material in Metrological Applications
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methodologies for this compound and its parent compounds. The choice of technique is largely dictated by the physicochemical properties of the analytes and the complexity of the sample matrix.
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
UHPLC, coupled with mass spectrometry (MS), is a dominant technique for the analysis of florfenicol and its analogues due to its high resolution, speed, and sensitivity. nih.govresearchgate.net A UHPLC-MS/MS method has been successfully developed for the simultaneous quantification of florfenicol and its primary metabolite, florfenicol amine, in bovine serum and seminal plasma, utilizing this compound as an internal standard. nih.gov
Reversed-phase chromatography is the most common separation mode for florfenicol-related compounds. C18 and C8 columns are frequently employed. srce.hrnih.govnih.govveterinarska-stanica-journal.hr For instance, a method for analyzing florfenicol in pig plasma utilized a LiChrospher RP C18 column (125 mm x 4.6 mm i.d., 5 µm). veterinarska-stanica-journal.hr In another study, a BEH C18 reversed-phase column was selected for the separation of florfenicol and florfenicol amine, which provided sharp and symmetrical peaks within a short chromatographic run of 3.5 minutes. nih.gov The selection of a reversed-phase C8 column has also been based on previously published data for similar analyses. srce.hr The use of polar end-capped C18 columns, such as the Accucore™ aQ C18, has also been reported for the analysis of a wide range of veterinary drugs, including florfenicol. lcms.cz
Optimization of chromatographic conditions is critical for achieving desired separation and sensitivity. A study on the determination of florfenicol and florfenicol amine in pig cerebrospinal fluid demonstrated the optimization of the mobile phase composition and gradient elution to achieve good resolution (Rs>2.0), capacity factor (k'>1), asymmetry (1.0), and efficiency (N>2000). srce.hr
Interactive Table 1: Examples of Reversed-Phase Columns Used in Florfenicol Analysis
| Compound(s) Analyzed | Column Type | Dimensions | Particle Size | Reference |
| Florfenicol, Florfenicol Amine | BEH C18 | Not Specified | Not Specified | nih.gov |
| Florfenicol | LiChrospher RP C18 | 125 mm x 4.6 mm | 5 µm | veterinarska-stanica-journal.hr |
| Florfenicol, Florfenicol Amine | Reversed-Phase C8 | Not Specified | Not Specified | srce.hr |
| Multi-class Veterinary Drugs | Accucore™ aQ C18 Polar Endcapped | 100 × 2.1 mm | 2.6 μm | lcms.cz |
| Thiamphenicol (B1682257), Florfenicol, Florfenicol Amine | LiChrospher C18 | Not Specified | 5 µm | nih.gov |
Isocratic and Gradient Elution Strategies
Both isocratic and gradient elution strategies are utilized in the analysis of florfenicol and its derivatives. An isocratic method with a mobile phase of water/acetonitrile (B52724) (80:20 v/v, pH adjusted to 3.0 with phosphoric acid) at a flow rate of 1.3 mL/min was used for the analysis of florfenicol in pig plasma. veterinarska-stanica-journal.hr In another instance, a mobile phase of acetonitrile and 0.01 M sodium dihydrogen phosphate (B84403) buffer (35:65 v/v) was used for the simultaneous determination of thiamphenicol, florfenicol, and florfenicol amine. nih.gov
Gradient elution is often preferred for more complex samples or when analyzing multiple compounds with varying polarities. srce.hr A gradient elution program was developed for the separation of florfenicol and florfenicol amine in cerebrospinal fluid, which provided optimal resolution and peak shapes. srce.hr For multi-residue analysis of over 200 veterinary drugs, a standardized gradient elution profile is employed to separate and elute the compounds of interest. lcms.cz
Interactive Table 2: Elution Strategies for Florfenicol and Related Compounds
| Elution Type | Mobile Phase Composition | Analytes | Reference |
| Isocratic | Water/Acetonitrile (80:20 v/v, pH 3.0) | Florfenicol | veterinarska-stanica-journal.hr |
| Isocratic | Acetonitrile/0.01 M Sodium Dihydrogen Phosphate Buffer (35:65 v/v) | Thiamphenicol, Florfenicol, Florfenicol Amine | nih.gov |
| Gradient | Water/Acetonitrile (80:20 v/v) and Acetonitrile | Florfenicol, Florfenicol Amine | srce.hr |
| Gradient | Standardized gradient with C18 reverse phase column | Multi-class veterinary drugs | lcms.cz |
Gas Chromatography (GC) Method Development
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers a sensitive and reliable method for the simultaneous determination of chloramphenicol (B1208), thiamphenicol, florfenicol, and florfenicol amine. nih.gov However, due to the polar nature and low volatility of these compounds, derivatization is a necessary step prior to GC analysis. nih.govoup.com A common derivatization agent is Sylon BFT or BSTFA+1% TMCS, which converts the analytes into their more volatile trimethylsilyl (B98337) (TMS) derivatives. nih.govoup.com
A GC method with electron capture detection has been developed for the determination of residues of chloramphenicol, florfenicol, florfenicol amine, and thiamphenicol in shrimp tissue. oup.com Another study utilized GC-negative chemical ionization mass spectrometry (GC-NCI/MS) for the trace-level determination of these compounds in poultry and porcine muscle and liver. nih.gov The selection of specific ions for monitoring in selected ion monitoring (SIM) mode enhances the selectivity and sensitivity of the method. nih.govresearchgate.net
Capillary Liquid Chromatography in Polar Small Molecule Analysis
Capillary liquid chromatography (capillary LC) is a powerful technique for the analysis of polar small molecules, offering high separation efficiency and low sample and solvent consumption. nih.gov When coupled with mass spectrometry, capillary LC can be a valuable tool for drug analysis. diva-portal.org While specific applications for this compound are not extensively documented, the principles of capillary LC are well-suited for the analysis of polar veterinary drugs. diva-portal.org The use of porous graphitic carbon (PGC) stationary phases in capillary columns has shown promise for the separation of polar drugs without the need for ion-pairing agents, making the mobile phase compatible with MS detection. diva-portal.org
Multi-Residue Chromatographic-Mass Spectrometry Integration
The integration of chromatographic systems with mass spectrometry is essential for the comprehensive analysis of veterinary drug residues in food products. thermofisher.comthermofisher.com LC-MS/MS has become a powerful technique for screening animal tissues for a wide range of veterinary drugs, including florfenicol. waters.com These multi-residue methods often employ a single extraction and chromatographic run to detect and quantify numerous compounds from different chemical classes. lcms.czthermofisher.com The use of advanced MS technologies, such as fast polarity switching, allows for the analysis of both positive and negative ionizable compounds in a single run, significantly improving throughput. thermofisher.comthermofisher.com Furthermore, the development of extensive compound databases containing optimized MS parameters facilitates the rapid setup of analytical methods. lcms.cz
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry has become the gold standard for the analysis of veterinary drug residues and related compounds due to its high selectivity and sensitivity. A variety of MS-based techniques are employed to analyze this compound and its analogues, each offering distinct advantages depending on the analytical requirements.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. This is the most widely used method for the analysis of florfenicol and its metabolites, and by extension, for this compound. nih.gov
Selective Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive scanning mode in tandem mass spectrometry. In this technique, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process provides two levels of specificity, significantly reducing matrix interference and enhancing the signal-to-noise ratio.
For the analysis of florfenicol and its primary metabolite, florfenicol amine, specific precursor-product ion transitions are monitored. Given that this compound is a deuterated analog, its SRM transitions will exhibit a corresponding mass shift. The selection of at least two SRM transitions for each analyte is a common practice to ensure confident identification and quantification, in line with regulatory guidelines. nih.gov
Table 1: Illustrative SRM Transitions for Florfenicol and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Florfenicol | 356.0 | 336.0 | Negative |
| 356.0 | 185.0 | Negative | |
| Florfenicol Amine | 248.1 | 231.1 | Positive |
| 248.1 | 152.1 | Positive | |
| This compound | 361.2 | Predicted based on fragmentation | Dependent on ionization |
Note: The SRM transitions for this compound are predicted based on the known fragmentation of florfenicol and will need to be empirically determined during method development.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like florfenicol and its derivatives. The choice between positive and negative ionization modes is crucial for achieving optimal sensitivity and is compound-dependent.
Studies have shown that florfenicol is most sensitively detected in the negative ion mode (ESI-). frontiersin.orgfda.gov In contrast, its metabolite, florfenicol amine, provides a much stronger signal in the positive ion mode (ESI+). frontiersin.orgspkx.net.cn Therefore, methods aiming to analyze both compounds simultaneously often employ polarity switching during the chromatographic run. frontiersin.org For this compound, which is structurally analogous to florfenicol, it is anticipated that it would also ionize most efficiently in the negative mode, though empirical verification is always necessary. The optimization of ESI parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, is critical for maximizing the signal intensity for each analyte. fda.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and is a robust technique for trace analysis. However, for non-volatile and thermally labile compounds like florfenicol and its analogues, a derivatization step is necessary to increase their volatility and thermal stability. usda.govnih.govresearchgate.net
Common derivatization reagents for florfenicol include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov Another approach involves the formation of a cyclic boronate derivative of florfenicol amine. usda.gov Following derivatization, the analytes can be separated on a capillary GC column and detected by the mass spectrometer, often in the selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov This technique can achieve low limits of detection, making it suitable for residue analysis. nih.gov The same derivatization procedures would be applicable to this compound for its analysis by GC-MS.
Table 2: GC-MS Parameters for Florfenicol Analysis (Illustrative)
| Parameter | Condition |
| Derivatization Reagent | BSTFA + TMCS (99:1) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| MS Detection Mode | Selected Ion Monitoring (SIM) |
High-Resolution Mass Spectrometry (HRMS) for Metabolite and Transformation Product Identification
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. frontiersin.org This capability is invaluable for the identification of unknown metabolites and transformation products of a parent compound. diva-portal.org Techniques like Orbitrap-MS and Time-of-Flight (TOF)-MS are commonly used for this purpose.
In the context of this compound, while it is primarily used as an internal standard, HRMS can be employed to study its stability and to ensure that it does not undergo any unexpected transformations in the matrix that could interfere with the analysis. Furthermore, HRMS is a powerful tool for characterizing the metabolic profile of the non-labeled parent drug, florfenicol. nih.govunesp.br By comparing the HRMS data of samples with and without the drug, and by utilizing data processing techniques, potential metabolites can be flagged and their elemental composition can be determined from their accurate mass. frontiersin.org Subsequent MS/MS experiments can then be used to elucidate their structures.
Isotope Dilution Mass Spectrometry (IDMS) Principles and Application for this compound
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy and precision in quantification. The principle of IDMS relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical procedure. altascientific.cn this compound is specifically designed for this purpose.
The key advantages of using a stable isotope-labeled internal standard like this compound are:
Correction for Matrix Effects: The isotopically labeled standard co-elutes with the native analyte and experiences the same ionization suppression or enhancement in the mass spectrometer source. By using the ratio of the signal from the native analyte to the signal from the internal standard, these matrix effects are effectively canceled out. lcms.cz
Correction for Sample Preparation Losses: Any losses of the analyte during extraction, cleanup, and concentration steps will be mirrored by losses of the internal standard. Therefore, the ratio of the two remains constant, leading to a more accurate final concentration measurement. altascientific.cnlcms.cz
In a typical IDMS workflow, this compound would be spiked into the sample before any extraction or cleanup steps. The sample is then processed, and the final extract is analyzed by LC-MS/MS. The concentration of the native analyte is determined by comparing the ratio of the response of the native analyte to the response of this compound against a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard. ebi.ac.uk
Sample Preparation and Extraction Strategies
Effective sample preparation is a critical prerequisite for accurate analysis, designed to isolate the target analyte from complex matrices. For this compound and its analogs, a range of techniques are employed to ensure sample purity and compatibility with downstream analytical instrumentation.
Protein Precipitation Techniques in Biological Matrices
Protein precipitation is a common and straightforward method for the pre-treatment of biological samples such as serum, plasma, and seminal plasma. mdpi.com This technique is essential for removing high-molecular-weight proteins that can interfere with chromatographic analysis.
A widely adopted method involves the use of organic solvents. For instance, in the analysis of florfenicol and its metabolite florfenicol amine in bull serum and seminal plasma, a simple protein precipitation step is carried out using acetonitrile. nih.gov In a typical procedure, 100 µL of the biological sample is mixed with 20 μL of an internal standard solution (e.g., Florfenicol-d3 at 2 μg/mL in acetonitrile) and 80 μL of acetonitrile. nih.gov The mixture is then vortexed to facilitate protein precipitation and centrifuged at high speed (e.g., 21,000 ×g for 10 minutes) to separate the precipitated proteins from the supernatant containing the analytes of interest. nih.gov
Another approach to protein precipitation involves the use of metal hydroxides, such as zinc hydroxide. This method offers the advantage of minimal sample dilution and maintains the supernatant at a near-neutral pH, which can be beneficial for the stability of certain analytes. mdpi.com
The choice of precipitating agent can influence the efficiency of protein removal and the potential for analyte loss. Therefore, optimization of the protein precipitation step is crucial for achieving reliable and accurate quantitative results.
Liquid-Liquid Extraction Methodologies
Liquid-liquid extraction (LLE) is a classic and effective technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method is frequently used to extract florfenicol and its metabolites from various biological matrices.
In the analysis of florfenicol and florfenicol amine, LLE is often employed after an initial acid hydrolysis step. For example, after hydrolyzing tissue samples with hydrochloric acid, the hydrolysate can be partitioned with ethyl acetate (B1210297) to remove lipids and other neutral interferences. iaea.orgscribd.com Subsequently, the aqueous layer is made strongly basic, and the free florfenicol amine is extracted into an organic solvent like ethyl acetate. iaea.orgusda.gov Dichloromethane has also been used to extract neutral lipids from the acidic hydrolysate before the basification and extraction of florfenicol amine. usda.gov
A study comparing LLE with accelerated solvent extraction for the analysis of chloramphenicol, thiamphenicol, florfenicol, and florfenicol amine in poultry eggs demonstrated the utility of LLE. nih.gov The selection of the extraction solvent is critical and depends on the polarity and chemical properties of the target analytes.
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a highly selective and versatile sample preparation technique that has become increasingly popular for the analysis of veterinary drug residues. researchgate.netnih.gov SPE utilizes a solid sorbent to retain the analyte of interest from a liquid sample, while interfering compounds are washed away. The analyte is then eluted with a small volume of a suitable solvent.
Various SPE sorbents can be used depending on the analyte and matrix. For the analysis of florfenicol amine in fish muscle, a phenylboronic acid (PBA) SPE cleanup procedure has been established. nih.gov This method was found to be effective after acid-catalyzed hydrolysis of the tissue samples. nih.gov Comparisons with other SPE procedures, such as mixed-mode cationic (MCX) SPE, have been performed to determine the most efficient cleanup strategy. nih.gov
Dispersive solid-phase extraction (DSPE) is a variation of SPE that involves dispersing the sorbent directly into the sample solution, which increases the contact area between the sorbent and the analyte. nih.gov This technique is known for its speed and low solvent consumption. nih.gov
Florisil™, a magnesium-containing silica (B1680970) sorbent, is another option for SPE, particularly for retaining polar and halogenated compounds. phenomenex.com The choice of SPE protocol, including the sorbent type, conditioning, loading, washing, and elution steps, must be carefully optimized to achieve high recovery and clean extracts.
Matrix Effects and Ion Suppression/Enhancement Mitigation Strategies
Matrix effects, which include ion suppression or enhancement, are a significant challenge in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. These effects occur when co-eluting matrix components interfere with the ionization of the target analyte, leading to inaccurate quantification.
The assessment of matrix effects is a critical component of method validation. This is often done by infusing a standard solution of the analyte at a constant flow rate into the mass spectrometer while injecting a blank matrix extract. researchgate.net Any deviation in the baseline signal upon injection of the blank extract indicates the presence of matrix effects. researchgate.net
Several strategies can be employed to mitigate matrix effects:
Effective Sample Cleanup: Thorough sample preparation techniques like SPE and LLE are crucial to remove interfering matrix components.
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix interferences can significantly reduce ion suppression or enhancement.
Use of an Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended. nih.govnih.gov Since the internal standard has very similar physicochemical properties to the analyte, it is affected by the matrix in the same way, allowing for accurate correction of any signal suppression or enhancement.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects. nih.gov
A study on the quantification of florfenicol and florfenicol amine in bull serum and seminal plasma utilized florfenicol-d3 as an internal standard to counteract matrix effects. nih.gov The assessment confirmed the presence of matrix effects but the use of the internal standard ensured the accuracy of the method. nih.govresearchgate.net
Acid-Catalyzed Hydrolysis for Metabolite Conversion (e.g., to Florfenicol Amine)
For regulatory purposes, the total residue of florfenicol is often defined as the sum of florfenicol and its metabolites that can be converted to florfenicol amine through hydrolysis. nih.gov Therefore, an acid-catalyzed hydrolysis step is a common and essential part of the analytical method for determining total florfenicol residues in tissues.
This process typically involves heating the sample (e.g., tissue homogenate) with a strong acid, such as 6N hydrochloric acid (HCl), in a shaking water bath at a high temperature (e.g., 95 °C) for a sufficient period (e.g., 2 hours). scribd.comusda.gov This harsh treatment cleaves the metabolic conjugates and converts florfenicol and its metabolites into a single, common entity, florfenicol amine. iaea.orgusda.govnih.gov
This conversion simplifies the analysis as only one compound needs to be quantified. Following hydrolysis, the sample is typically subjected to further cleanup steps, such as LLE or SPE, to isolate the florfenicol amine before instrumental analysis. iaea.orgusda.govnih.gov Research has shown that acid hydrolysis can effectively convert florfenicol and its known metabolites to florfenicol amine and release it from non-extractable residues in tissues. nih.gov The efficiency of this conversion has been evaluated and found to be ≥88%. nih.gov
Method Validation and Quality Assurance Protocols
The validation of an analytical method is crucial to ensure its reliability and that it is fit for its intended purpose. researchgate.net For veterinary drug residue analysis, method validation is typically performed according to internationally recognized guidelines, such as those from the European Medicines Agency or the U.S. Food and Drug Administration. nih.govnih.gov Quality assurance programs are implemented to maintain the high quality of analytical results. 21food.cn
A comprehensive method validation includes the evaluation of several key parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is often assessed by analyzing blank samples to check for interferences at the retention time of the analyte. nih.gov
Linearity and Range: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. Calibration curves are generated, and the coefficient of determination (R²) is calculated, which should typically be >0.99. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements. nih.gov These are usually assessed by analyzing quality control (QC) samples at different concentration levels. Bias should ideally be within ±15%, and the coefficient of variation (CV%) should be below 15%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Recovery: The efficiency of the extraction process, determined by comparing the analyte concentration in a processed sample to that in a standard solution. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Table 1: Example of Method Validation Parameters for Florfenicol Amine in Fish Muscle nih.gov
| Parameter | Salmon Muscle | Tilapia Muscle |
| Fortification Levels (µg/kg) | 50, 100, 200 | 50, 100, 200 |
| Recovery (%) | 89 - 106 | 89 - 106 |
| RSD (%) | ≤ 9 | ≤ 9 |
| LOD (µg/kg) | 0.13 | 1.64 |
| LOQ (µg/kg) | 0.29 | 4.13 |
Table 2: Example of Method Validation for Florfenicol and Florfenicol Amine in Bovine Tissues iaea.orgusda.gov
| Tissue | Analyte | Applicability (ppm) |
| Bovine Liver | Florfenicol (as Florfenicol Amine) | ≥ 0.3 |
| Bovine Muscle | Florfenicol (as Florfenicol Amine) | ≥ 0.2 |
| Poultry Liver | Florfenicol (as Florfenicol Amine) | ≥ 1.5 |
| Poultry Muscle | Florfenicol (as Florfenicol Amine) | ≥ 0.6 |
| Catfish Muscle | Florfenicol (as Florfenicol Amine) | ≥ 0.5 |
Quality assurance protocols involve the routine use of quality control samples, participation in proficiency testing schemes, and adherence to standard operating procedures to ensure the ongoing performance of the analytical method. fao.orgiaea.org
Linearity and Calibration Curve Establishment (R² values)
A fundamental aspect of any quantitative analytical method is establishing a linear relationship between the concentration of the analyte and the response of the analytical instrument. This is typically represented by a calibration curve, and the quality of this relationship is assessed by the coefficient of determination (R²). For methods analyzing florfenicol and its metabolites, including this compound, R² values should ideally be ≥0.99, indicating a strong linear correlation. nih.govresearchgate.netresearchgate.net
In practice, calibration curves are constructed by plotting the peak area ratio of the analyte to an internal standard against the concentration of the analyte. For instance, a study on florfenicol and florfenicol amine in bull serum and seminal plasma demonstrated excellent linearity with R² values consistently greater than 0.99. nih.govresearchgate.netresearchgate.net Similarly, methods developed for analyzing these compounds in various animal tissues and products like eggs and honey have reported R² values of ≥0.9941 and >0.999, respectively, over specified concentration ranges. researchgate.netfrontiersin.org For example, a method for detecting florfenicol and florfenicol amine in pig cerebrospinal fluid showed determination coefficients (R²) higher than 0.99 over a range of 0.05 to 5.0 µg/mL. srce.hr
Table 1: Linearity Data for Florfenicol and its Metabolites in Various Matrices
| Analyte | Matrix | Concentration Range | R² Value | Reference |
|---|---|---|---|---|
| Florfenicol | Plasma | 0.01-50 µg/mL | >0.99 | e-jvc.org |
| Florfenicol Amine | Plasma | 0.01-50 µg/mL | >0.99 | e-jvc.org |
| Florfenicol | Bull Serum & Seminal Plasma | 0.05-10 µg/mL | ≥0.99 | nih.gov |
| Florfenicol Amine | Bull Serum | 0.002-200 µg/mL | ≥0.99 | nih.gov |
| Florfenicol Amine | Bull Seminal Plasma | 0.005-1000 µg/mL | ≥0.99 | nih.gov |
| Florfenicol | Pig Cerebrospinal Fluid | 0.05-5.0 µg/mL | >0.99 | srce.hr |
| Florfenicol Amine | Pig Cerebrospinal Fluid | 0.05-5.0 µg/mL | >0.99 | srce.hr |
| Florfenicol | Bovine Tissues & Eel | 0.5-100 ng/mL | >0.998 | researchgate.net |
Accuracy and Precision Assessment (Bias, %CV, RSD)
Accuracy, often expressed as bias or percent recovery, and precision, typically reported as the coefficient of variation (%CV) or relative standard deviation (%RSD), are critical for evaluating the performance of an analytical method. Accuracy measures the closeness of the measured value to the true value, while precision assesses the degree of agreement among a series of individual measurements.
For the analysis of florfenicol and its metabolites, acceptable accuracy is generally within ±15% of the nominal concentration, and precision should be <15% CV or RSD. nih.govresearchgate.netresearchgate.net For example, a validated method for florfenicol and florfenicol amine in bull serum and seminal plasma demonstrated bias within ±15% and CV% below 15% for all quality control levels. nih.govresearchgate.netresearchgate.net In another study on broiler chickens, the accuracy for florfenicol amine ranged from 87.75% to 99.45%, with precision (RSD) between 2.58% and 4.26%. e-jvc.org Similarly, the analysis of these compounds in chicken claws, muscle, and liver showed acceptable repeatability and reproducibility with RSDs varying depending on the matrix and analyte. mdpi.com
Table 2: Accuracy and Precision Data for Florfenicol Amine
| Matrix | Fortification Level | Accuracy (% Recovery) | Precision (%RSD) | Reference |
|---|---|---|---|---|
| Channel Catfish Muscle | 0.075–35 mg/g | 85.7–92.3% | 4.8–17.2% | merck-animal-health-usa.com |
| Broiler Chicken Plasma | Not Specified | 87.75–99.45% | 2.58–4.26% | e-jvc.org |
| Chicken Claws | 50 µg·kg⁻¹ | Not Specified | Repeatability: 19.5%, Reproducibility: 25.8% | mdpi.com |
| Chicken Muscle | 20 µg·kg⁻¹ | Not Specified | Repeatability: 5.9%, Reproducibility: 16.9% | mdpi.com |
| Chicken Liver | 20 µg·kg⁻¹ | Not Specified | Repeatability: 6.8%, Reproducibility: 18.1% | mdpi.com |
| Bull Serum & Seminal Plasma | Various QC levels | Bias within ±15% | <15% | nih.govresearchgate.net |
Limits of Detection (LOD) and Limits of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters define the sensitivity of an analytical method.
For this compound and related compounds, LODs and LOQs are crucial for monitoring residue levels in various matrices. For instance, a method for florfenicol amine in channel catfish muscle reported an LOD of 0.044 µg/g and an LOQ of 0.075 µg/g. merck-animal-health-usa.com In another study on florfenicol and florfenicol amine in broiler chicken claws, muscle, and liver, the LODs were 50 µg·kg⁻¹ for claws and 20 µg·kg⁻¹ for muscle and liver, with LOQs varying by matrix and analyte. mdpi.com A highly sensitive method for these compounds in bovine tissues and eel achieved an LOD of 0.0005 mg/kg and an LOQ of 0.01 mg/kg. researchgate.net
Table 3: LOD and LOQ Data for Florfenicol and Florfenicol Amine
| Analyte | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| Florfenicol Amine | Channel Catfish Muscle | 0.044 µg/g | 0.075 µg/g | merck-animal-health-usa.com |
| Florfenicol | Broiler Chicken Plasma | Not Specified | 10 ng/mL | e-jvc.org |
| Florfenicol Amine | Broiler Chicken Plasma | Not Specified | 10 ng/mL | e-jvc.org |
| Florfenicol | Chicken Claws | 50 µg·kg⁻¹ | 56.8 µg·kg⁻¹ | mdpi.com |
| Florfenicol Amine | Chicken Claws | 50 µg·kg⁻¹ | 53.7 µg·kg⁻¹ | mdpi.com |
| Florfenicol | Pig Cerebrospinal Fluid | 0.0023 µg/mL | 0.007 µg/mL | srce.hr |
| Florfenicol Amine | Pig Cerebrospinal Fluid | 0.0100 µg/mL | Not Specified | srce.hr |
| Florfenicol/Florfenicol Amine | Fish Plasma | 5 µg L⁻¹ | 10 µg L⁻¹ | protocols.io |
| Florfenicol | Bovine Tissues & Eel | 0.0005 mg/kg | 0.01 mg/kg | researchgate.net |
Selectivity and Specificity Evaluation
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. Specificity is the ultimate form of selectivity, meaning the method produces a response for only the substance being measured.
In the analysis of this compound and its parent compounds, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. For example, a study on florfenicol amine in catfish muscle confirmed the method's selectivity by showing no interference from florfenicol analogs like chloramphenicol and thiamphenicol, or other commonly used drugs. merck-animal-health-usa.com Similarly, a method for florfenicol and florfenicol amine in bull serum and seminal plasma showed good selectivity with no chromatographic interferences at the monitored transitions. nih.gov The use of two specific multiple reaction monitoring (MRM) transitions in LC-MS/MS analysis further enhances selectivity. nih.gov
Recovery and Process Efficiency Investigations
Recovery studies are essential to evaluate the efficiency of the extraction process. Process efficiency takes into account both the recovery of the analyte and the matrix effects. Acceptable recovery values are typically in the range of 80-120%.
Internal Standard Selection and Application (e.g., Florfenicol-d3, Chloramphenicol-d5, this compound)
The use of an internal standard (IS) is crucial for compensating for variations in sample preparation and instrument response. An ideal IS is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. Deuterated analogs of the analyte are often the preferred choice.
For the analysis of florfenicol and its metabolites, Florfenicol-d3 is a commonly used internal standard. nih.govresearchgate.net Its structural similarity and different mass-to-charge ratio make it an excellent choice for LC-MS/MS analysis. Chloramphenicol-d5 is another suitable internal standard that has been employed in methods for the simultaneous determination of florfenicol and other amphenicols. mdpi.comfda.gov The use of this compound as an internal standard is also a possibility, particularly in methods specifically targeting this metabolite.
Conformity to International Validation Guidelines (e.g., Commission Decision 2002/657/EC)
Analytical methods for veterinary drug residues in food products must be validated according to internationally recognized guidelines to ensure the reliability and comparability of results. The European Union's Commission Decision 2002/657/EC provides a framework for the performance of analytical methods and the interpretation of results. rsc.orgfera.co.uknih.govnih.gov
This decision outlines requirements for parameters such as specificity, precision, accuracy, decision limit (CCα), and detection capability (CCβ). nih.gov Many of the validated methods for florfenicol and its metabolites discussed in the preceding sections have been developed and validated in accordance with these guidelines. mdpi.comnih.govnih.gov This ensures that the methods are robust, reliable, and fit for regulatory purposes.
Biotic Transformation Mechanisms Leading to Dideschloro Florfenicol Formation
The biodegradation of florfenicol in biological systems can lead to a variety of transformation products, including Dideschloro Florfenicol, through processes such as dechlorination, amide hydrolysis, and defluorination. nih.govresearchgate.net
In animal metabolism, the primary documented metabolite of florfenicol is florfenicol amine (FFa), formed through hydrolysis. nih.gov For instance, studies in swine show that after administration, florfenicol is metabolized, with florfenicol amine being a major residue found in tissues like the liver and kidney. nih.gov While dechlorination is a known biotransformation pathway for florfenicol, its prominence in forming Dideschloro Florfenicol within animal metabolism is less documented compared to environmental matrices. ijah.in One biotransformation pathway in veterinary medicine involves dechlorination to create monochloro florfenicol, which subsequently transforms into florfenicol amine. ijah.in
The formation of Dideschloro Florfenicol occurs through a stepwise removal of chlorine atoms from the parent compound. This sequential process first yields an intermediate, Deschloro Florfenicol (also referred to as monochloro florfenicol), through the removal of one chlorine atom. digitellinc.comijah.in Subsequently, the second chlorine atom is removed to form Dideschloro Florfenicol. digitellinc.com This sequential dechlorination has been clearly demonstrated in abiotic degradation studies and is a key pathway in the transformation of florfenicol. digitellinc.com In soil and aquatic environments, Dideschloro FF has been observed as a proliferating transformation product. researchgate.netijah.in
Microbial communities are instrumental in the environmental degradation of florfenicol. researchgate.net In soil, a key matrix for these transformations, a variety of enzymatic pathways contribute to the breakdown of florfenicol. nih.gov Studies have established a biodegradation map that includes dechlorination alongside other reactions like amide hydrolysis, dehydration, defluorination, and sulfone reduction. nih.gov The enzymes within soil microorganisms can cleave the carbon-chlorine bonds, leading to the formation of dechlorinated metabolites such as Dideschloro Florfenicol. nih.govresearchgate.net The process is considered a significant pathway for florfenicol degradation in the environment. ijah.in
Table 1: Biotic Transformation Products of Florfenicol
| Transformation Product | Formation Pathway | Biological System | Finding | Reference |
| Florfenicol amine (FFa) | Amide Hydrolysis | Swine Metabolism | Major metabolite found in liver and kidney tissues. | nih.gov |
| Monochloro Florfenicol | Dechlorination | Veterinary (General) | Intermediate in a biotransformation pathway leading to FFa. | ijah.in |
| Dideschloro Florfenicol | Sequential Dechlorination | Soil/Aqueous Environment | Observed to proliferate as a biodegradation product. | researchgate.netijah.in |
| Other Products | Dehydration, Defluorination, etc. | Soil Microbes | Part of a complex biodegradation map of florfenicol. | nih.gov |
Abiotic Degradation Pathways of Florfenicol and Subsequent Dideschloro Florfenicol Formation
Florfenicol can also be transformed into Dideschloro Florfenicol through non-biological, chemical processes, particularly through photodegradation and reductive dehalogenation.
Florfenicol is susceptible to degradation upon exposure to light. Studies on its aqueous photodegradation under solar or xenon lamp irradiation show that it can be broken down through several pathways. nih.gov These pathways include photoinduced hydrolysis, oxidation, and dechlorination. ijah.innih.gov The presence of dissolved organic matter (DOM) and nitrate (B79036) can significantly influence the rate and mechanisms of photodegradation. ijah.innih.gov Dechlorination is one of the identified routes in the photodegradation of florfenicol in solutions containing DOM, contributing to the formation of various photoproducts. ijah.innih.gov Direct photolysis half-lives have been determined to be 187.29 hours under solar irradiation and 22.43 hours under a xenon lamp, indicating its relative stability in the absence of photosensitizing agents. nih.gov
A highly effective method for the abiotic degradation of florfenicol is reductive dehalogenation using sulfidated nanoscale zerovalent iron (S-nZVI). digitellinc.comnih.govacs.org This technology has proven capable of completely dehalogenating florfenicol, addressing its chlorine and fluorine constituents. digitellinc.com
Research has shown that S-nZVI treatment leads to the sequential dechlorination of florfenicol to form Deschloro Florfenicol and subsequently Dideschloro Florfenicol within 24 hours. digitellinc.com The process involves the reductive power of zerovalent iron (Fe⁰) and iron sulfide (B99878) (FeS) species on the nanoparticle surface. nih.gov The efficiency of florfenicol removal by S-nZVI can be significantly higher than with unsulfidized nZVI or when supported on materials like modified biochar, which enhances particle dispersion and provides synergistic adsorption effects. nih.govacs.org Studies have demonstrated that after the initial rapid dechlorination to Dideschloro FF, a slower hydrolysis reaction can lead to subsequent defluorination. digitellinc.com
Table 2: Abiotic Degradation of Florfenicol Leading to Dideschloro Florfenicol
| Degradation Method | Key Agent(s) | Key Finding | Result | Reference |
| Photodegradation | Sunlight / Xenon Lamp | Dechlorination is one of the degradation pathways. | Half-life of 22.43 h (xenon lamp) to 187.29 h (solar). | nih.gov |
| Reductive Dehalogenation | S-nZVI | Sequential dechlorination occurs. | Formation of Deschloro FF and Dideschloro FF within 24 hours. | digitellinc.com |
| Reductive Dehalogenation | S-nZVI@mBC¹ | Modified biochar support enhances reactivity. | Removal rate was 2.5 times higher than S-nZVI alone. | nih.gov |
| Reductive Dehalogenation | Fe/Cu@NBC² | Bimetallic system on nitrogen-doped biochar. | Reached 82.1% dechlorination after 15 days. | nih.gov |
¹ S-nZVI@mBC: Sulfidated nanoscale zerovalent iron supported on modified biochar. ² Fe/Cu@NBC: Zero-valent iron and copper supported on nitrogen-doped biochar.
Hydrolysis Reactions of Alkyl Fluoride (B91410) Groups
The hydrolysis of the alkyl fluoride group is a key degradation pathway for dideschloro florfenicol. This reaction is notably more favorable for dideschloro florfenicol than for its parent compound, florfenicol, or the intermediate, deschloro florfenicol. The removal of the electron-withdrawing chlorine atoms from the molecule enhances the nucleophilicity of the carbonyl oxygen, which facilitates an intramolecular attack on the carbon atom bonded to the fluorine. This process leads to the formation of a hydrolyzed byproduct, designated as HO-dideschloro florfenicol. tandfonline.comacs.org
This spontaneous hydrolysis of dideschloro florfenicol is a significant route of defluorination, independent of the presence of reducing agents like sulfidated nanoscale zerovalent iron (S-nZVI). tandfonline.comacs.org The steric hindrance imposed by the chlorine atoms in florfenicol and deschloro florfenicol impedes this intramolecular reaction, making the hydrolysis of their alkyl fluoride groups much slower. tandfonline.com
Influence of Environmental Conditions (pH, co-existing ions) on Degradation Kinetics
The rate of hydrolysis of dideschloro florfenicol is influenced by environmental parameters such as pH and the presence of co-existing ions. While specific kinetic data for this compound is limited, studies on florfenicol and its analogues provide insights into these effects.
pH: The hydrolysis of florfenicol, the parent compound, is known to be catalyzed by both acidic and basic conditions, with increased degradation rates observed at pH values below 5 and above 8. nih.gov In a study on the degradation of florfenicol in pig slurry, acidic conditions (pH 5.5) were found to inhibit degradation compared to neutral pH, suggesting a significant role of microbial activity which is pH-dependent. whiterose.ac.uk Conversely, alkaline conditions can sometimes enhance degradation rates. whiterose.ac.uk For dideschloro florfenicol, the spontaneous intramolecular hydrolysis mechanism suggests that extreme pH values could further catalyze the reaction, although detailed kinetic studies are needed for confirmation.
Co-existing Ions: The presence of various ions in the aquatic environment can impact the degradation kinetics of florfenicol and its transformation products. For instance, in the context of photodegradation, metal ions such as Ca²⁺, Mg²⁺, and Zn²⁺ have been shown to affect the process. While this is a different pathway from hydrolysis, it highlights the potential for ions to interact with the molecule and influence its reactivity. In studies involving S-nZVI, the presence of arsenite was found to inhibit the degradation of florfenicol. nih.govacs.org
Interactive Data Table: Influence of Environmental Conditions on Florfenicol Analogue Degradation
| Environmental Factor | Condition | Observed Effect on Degradation of Florfenicol/Analogues |
| pH | Acidic (below 5) | Increased hydrolysis rate for florfenicol. nih.gov |
| Neutral | Stable hydrolysis observed for florfenicol at ambient temperature. nih.gov | |
| Alkaline (above 8) | Increased hydrolysis rate for florfenicol. nih.gov | |
| Co-existing Ions | Ca²⁺ | May promote indirect photodegradation. |
| Mg²⁺/Zn²⁺ | Can have a dual effect (promotion and inhibition) on indirect photodegradation. | |
| Arsenite | Inhibited degradation in the presence of S-nZVI. nih.govacs.org |
Note: This table is based on data for florfenicol and its analogues and serves as an indicator of potential effects on this compound. Specific kinetic data for the hydrolysis of this compound under these conditions requires further investigation.
Computational Chemistry for Pathway Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the transformation pathways of dideschloro florfenicol.
DFT calculations have been employed to investigate the degradation mechanisms of florfenicol and its derivatives. These theoretical calculations help in understanding the feasibility of different reaction pathways by determining their energetic profiles. For the defluorination of dideschloro florfenicol, DFT calculations have confirmed that the hydrolysis of the alkyl fluoride group is a viable pathway. tandfonline.com The calculations are often performed using specific functionals and basis sets, such as the M06-2X functional with a TZVPP basis set for single-point energy calculations and the B3LYP-D3(bj) functional with a 6-311G(d,p) basis set for geometry optimization, incorporating a solvent model to simulate aqueous conditions. tandfonline.com
A crucial aspect of computational pathway elucidation is the identification of transition states and the calculation of the activation free energy (ΔG‡). The transition state represents the highest energy point along the reaction coordinate, and the ΔG‡ is the energy barrier that must be overcome for the reaction to proceed. For the hydrolysis of the alkyl fluoride group in dideschloro florfenicol, the transition states for the intramolecular nucleophilic attack have been located using DFT methods. tandfonline.com The calculated ΔG‡ values provide a quantitative measure of the reaction kinetics, allowing for a comparison of different potential pathways and corroborating experimental observations that this hydrolysis is more favorable for dideschloro florfenicol than for its chlorinated precursors. tandfonline.com
Wavefunction analysis provides deeper insights into the electronic structure and bonding of the molecules involved in the reaction, offering further support for experimental findings. Techniques such as the analysis of molecular orbitals and electron density distribution can reveal the nature of the chemical bonds being broken and formed during the reaction. In the study of dideschloro florfenicol hydrolysis, wavefunction analysis has been used to corroborate the proposed mechanism of intramolecular nucleophilic attack by the carbonyl oxygen. tandfonline.com This analysis helps to confirm the electronic shifts that facilitate the cleavage of the carbon-fluorine bond, providing a more complete picture of the reaction mechanism at a fundamental level. tandfonline.com
Q & A
Q. How is Dideschloro Florfenicol-d3 synthesized and characterized for use as an isotopic internal standard?
this compound (Florfenicol-d3) is synthesized via deuterium incorporation at specific methyl groups, typically using deuterated reagents under controlled reaction conditions. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry (MS) to verify isotopic purity (>95%) and molecular integrity. The molecular formula (C12H11Cl2D3FNO4S) and CAS number (2213400-85-0) are critical identifiers . Researchers must validate the absence of unlabeled impurities, as these can compromise tracer accuracy in quantitative assays.
Q. What analytical methods are validated for quantifying this compound in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with Florfenicol-d3 serving as an internal standard to correct for matrix effects and ion suppression. Sample preparation involves solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols, optimized for tissue, plasma, or environmental samples. Method validation requires assessing linearity (0.003–2.5 µg/mL), recovery rates (70–120%), and precision (RSD <15%) using isotopically labeled analogs (e.g., Florfenicol-d3 and Florfenicol amine-d3) .
Advanced Research Questions
Q. How can deuterium isotope effects (DIEs) be accounted for when using this compound in pharmacokinetic studies?
DIEs arise due to differences in bond dissociation energies between C-H and C-D bonds, potentially altering metabolic rates. To mitigate this:
- Validate tracer stability in vivo by comparing the half-life of Florfenicol-d3 with its non-deuterated counterpart.
- Use parallel reaction monitoring (PRM) in MS to track deuterium loss during metabolic transformations (e.g., hydroxylation or dechlorination).
- Reference isotope dilution assays (IDAs) to correct for kinetic discrepancies in drug clearance pathways .
Q. How can researchers resolve discrepancies in recovery rates of this compound across heterogeneous tissue types?
Recovery rate variability often stems from matrix-specific ion suppression or protein binding. Solutions include:
- Tissue-specific calibration curves : Prepare spiked matrices (e.g., liver vs. muscle) to account for lipid content differences.
- Enhanced sample cleanup : Use dual SPE cartridges (C18 + ion-exchange) for polar and non-polar interferents.
- Internal standard normalization : Co-spike with structurally similar deuterated standards (e.g., Thiamphenicol-d3) to improve accuracy in lipid-rich tissues .
Q. What strategies optimize the use of this compound in dynamic flux analysis of microbial resistance mechanisms?
To trace metabolic flux in antibiotic-resistant bacteria:
- Pulse-chase experiments : Administer Florfenicol-d3 during log-phase growth and monitor incorporation into ribosomal RNA or protein synthesis pathways.
- Stable isotope-resolved metabolomics (SIRM) : Combine LC-MS with 13C/15N labeling to disentangle Florfenicol-d3’s role in perturbing nucleotide or amino acid pools.
- Multi-omics integration : Correlate flux data with transcriptomic profiles to identify resistance-associated metabolic bypass pathways .
Methodological Considerations
- Reference Standards : Always use batch-certified Florfenicol-d3 (purity >95%) with documented deuterium positions to ensure reproducibility .
- Data Contradictions : Cross-validate findings against non-deuterated Florfenicol and check for isotopic cross-talk in MS spectra (e.g., m/z overlaps) .
- Ethical Compliance : Adhere to institutional guidelines for isotope use, including waste disposal and radiation safety (if applicable) .
For experimental design templates and validation protocols, refer to pharmacopeial standards (e.g., USP-NF guidelines) and peer-reviewed isotopic tracer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
